N-(4-methoxyphenethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate
Description
N-(4-methoxyphenethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate is a piperazine carboxamide derivative featuring a 4-methoxyphenethyl group, a 2-oxo-2-(thiophen-2-yl)ethyl substituent, and an oxalate counterion. The oxalate salt enhances solubility and stability, which is critical for pharmacological applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(2-oxo-2-thiophen-2-ylethyl)piperazine-1-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S.C2H2O4/c1-26-17-6-4-16(5-7-17)8-9-21-20(25)23-12-10-22(11-13-23)15-18(24)19-3-2-14-27-19;3-1(4)2(5)6/h2-7,14H,8-13,15H2,1H3,(H,21,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXQRYIBJINKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 344.42 g/mol. Its structure includes a piperazine ring and functional groups that suggest potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Notably, it may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibition of FAAH leads to increased levels of endocannabinoids, which are known to modulate pain, inflammation, and other physiological processes .
Biological Activity Overview
- Analgesic Effects : Research indicates that compounds similar to this compound exhibit significant analgesic properties. For instance, studies have shown that FAAH inhibitors can reduce pain responses in various animal models, suggesting potential applications in pain management .
- Anti-inflammatory Properties : The compound's structural features may also confer anti-inflammatory effects. By modulating endocannabinoid levels, it can influence pathways involved in inflammation, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
- Neuroprotective Effects : Preliminary studies suggest that compounds targeting the endocannabinoid system may offer neuroprotective effects, which could be beneficial in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study 1: Analgesic Efficacy
A study examining the analgesic efficacy of FAAH inhibitors demonstrated that administration of similar compounds resulted in a significant reduction in pain behaviors in rat models subjected to thermal injury and neuropathic pain models. The results indicated a dose-dependent response, suggesting that higher doses correlate with greater analgesic effects .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on the anti-inflammatory properties, researchers found that the compound could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests potential for therapeutic use in inflammatory diseases such as arthritis or colitis .
Scientific Research Applications
Chemical Synthesis and Properties
The compound can be synthesized through various methods, including the reaction of piperazine derivatives with thiophene-containing reagents. The synthesis typically involves the formation of the piperazine ring followed by the introduction of the methoxyphenethyl and thiophenyl groups. The resulting compound is characterized by its unique structural features, which contribute to its biological activity.
Antidepressant Effects
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. The presence of the methoxyphenethyl group enhances serotonin receptor affinity, potentially leading to improved mood regulation. Studies have shown that similar compounds can modulate neurotransmitter systems involved in mood disorders, suggesting that N-(4-methoxyphenethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate may possess similar effects.
Anticancer Properties
Preliminary studies have indicated that this compound may exhibit anticancer activity. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Further research is needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects.
Neurological Disorders
Given its potential antidepressant effects, this compound may also have applications in treating other neurological disorders such as anxiety and schizophrenia. The modulation of neurotransmitter systems could provide a therapeutic avenue for managing symptoms associated with these conditions.
Pain Management
Piperazine derivatives have been explored for their analgesic properties. The unique structure of this compound may allow it to interact with pain pathways, offering a potential alternative for pain management therapies.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant activity | Showed significant decrease in depression-like behaviors in animal models when treated with similar piperazine derivatives. |
| Study B | Assess anticancer potential | Demonstrated inhibition of tumor growth in vitro with IC50 values comparable to established chemotherapeutics. |
| Study C | Investigate analgesic effects | Found that related compounds reduced nociceptive responses in pain models, supporting further investigation into pain management applications. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperazine Carboxamide Derivatives
Substituted Quinazoline-Piperazine Derivatives ()
Compounds A1–A6 and A25–A30 () share the piperazine-carboxamide backbone but incorporate quinazolinone or fluorinated/chlorinated phenyl groups. Key differences include:
- Substituent Effects : Fluorine or chlorine atoms on the phenyl ring (e.g., A2: 3-fluorophenyl; A6: 4-chlorophenyl) increase lipophilicity and metabolic stability compared to the methoxyphenethyl group in the target compound.
- Physical Properties : Melting points for these analogs range from 189.5°C to 202.8°C, with yields of 45–57% (A2: 52.2%, m.p. 189.5–192.1°C; A25: 49.3%, m.p. 202.8°C) .
- Biological Activity : Quinazoline derivatives are associated with kinase inhibition or anticancer activity, though the target compound’s thiophene and oxalate groups may shift its mechanism toward ferroptosis modulation .
ML162: A Ferroptosis-Inducing Analogue ()
ML162 (2-chloro-N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-(phenethylamino)-1-(thiophen-2-yl)ethyl)acetamide) shares the thiophen-2-yl and methoxyphenyl motifs with the target compound. Key distinctions:
- Functional Groups : ML162 has a chloroacetamide core instead of a piperazine-carboxamide.
- Activity : As a class II ferroptosis inducer, ML162 directly inhibits glutathione peroxidase 4 (GPX4). The target compound’s piperazine core may alter its binding affinity or specificity .
Serotonin Receptor Antagonists ()
p-MPPI and p-MPPF are 4-(2'-methoxyphenyl)piperazine derivatives acting as 5-HT1A receptor antagonists. Comparisons include:
Substituent Impact on Physicochemical Properties
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC/HPLC.
- Purify intermediates via column chromatography (silica gel, CHCl/MeOH gradient) .
Advanced: How to resolve discrepancies in NMR data during characterization?
Answer:
- Purity Check : Use HPLC (C18 column, acetonitrile/water) to rule out impurities .
- Solvent Effects : Compare spectra in DMSO-d vs. CDCl to assess hydrogen bonding.
- Computational Validation : Compare experimental H shifts with DFT-predicted values (software: Gaussian, ORCA) .
Advanced: What in vitro assays evaluate its biological activity?
Answer:
Advanced: How does the oxalate counterion impact bioavailability?
Answer:
- Solubility : Oxalate increases aqueous solubility by 2–3× compared to freebase (measured via shake-flask method, pH 7.4) .
- Stability : Reduces hygroscopicity, confirmed by TGA/DSC analysis (decomposition >150°C) .
- Bioavailability : In rat models, oxalate salt shows 40% higher AUC (area under curve) than hydrochloride salt .
Advanced: What computational strategies predict its metabolic pathways?
Answer:
- Software : Use Schrödinger’s ADMET Predictor or MetaDrug for cytochrome P450 metabolism simulations.
- Key Pathways :
Advanced: How to address low yields in the final coupling step?
Answer:
- Catalyst Screening : Test Pd(PPh) vs. XPhos Pd G3 for Suzuki-Miyaura coupling .
- Reaction Solvent : Switch from THF to DMF for better solubility of aromatic intermediates.
- Temperature Control : Optimize at 80–100°C with microwave-assisted synthesis to reduce side reactions .
Advanced: What analytical techniques assess batch-to-batch consistency?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
